(R)-2-(2-Fluorophenyl)-2-methyl-1-((4-nitrophenyl)sulfonyl)aziridine
Description
Properties
IUPAC Name |
(2R)-2-(2-fluorophenyl)-2-methyl-1-(4-nitrophenyl)sulfonylaziridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O4S/c1-15(13-4-2-3-5-14(13)16)10-17(15)23(21,22)12-8-6-11(7-9-12)18(19)20/h2-9H,10H2,1H3/t15-,17?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IITPOHZVHXYLKZ-MYJWUSKBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-2-(2-Fluorophenyl)-2-methyl-1-((4-nitrophenyl)sulfonyl)aziridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is CHFNOS, with a molecular weight of 336.34 g/mol. Its structure features a fluorophenyl group and a nitrophenyl sulfonamide moiety, which are critical for its biological interactions.
The biological activity of this aziridine derivative can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group is known to interact with various enzymes, potentially acting as a competitive inhibitor.
- Cellular Uptake : The presence of the fluorophenyl group may enhance lipophilicity, facilitating cellular uptake and bioavailability.
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines.
Anticancer Activity
Recent studies have reported the compound's activity against various cancer cell lines, with notable findings summarized in the table below:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| OVXF 899 | 2.76 | Induction of apoptosis |
| PXF 1752 | 9.27 | Cell cycle arrest |
| LXFA 629 | 3.0 | Inhibition of DNA synthesis |
| MAXF 401 | 3.5 | Disruption of microtubule dynamics |
These results indicate that this compound has promising anticancer properties, particularly against ovarian and breast cancer cell lines.
Case Studies
-
Study on Ovarian Cancer :
A study published in Cancer Research evaluated the effects of the compound on OVXF 899 cells. The results indicated that treatment led to significant apoptosis, as evidenced by increased caspase-3 activity and PARP cleavage, suggesting a mechanism involving programmed cell death. -
Breast Cancer Efficacy :
Another investigation focused on PXF 1752 cells demonstrated that the compound induced cell cycle arrest at the G2/M phase, leading to reduced proliferation rates. Flow cytometry analysis confirmed these findings, highlighting its potential as a therapeutic agent in breast cancer treatment.
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Initial assessments indicate:
- Absorption : High oral bioavailability due to favorable lipophilicity.
- Metabolism : Primarily metabolized via hepatic pathways, with potential for drug-drug interactions.
- Toxicity : Preliminary toxicological assessments show low acute toxicity in rodent models.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Sulfonyl Groups
The 4-nitrophenylsulfonyl (nosyl) group in the target compound contrasts with the 4-methylphenylsulfonyl (tosyl) group in analogs like (S)-1-Tosyl-2-methylaziridine (CAS 119461-40-4) . The nitro group (NO₂) is strongly electron-withdrawing, increasing the sulfonamide’s electrophilicity and making it more reactive in nucleophilic substitution reactions compared to the electron-donating methyl (CH₃) group in tosyl derivatives. This difference is critical in synthetic applications, such as ring-opening reactions or catalytic processes.
Key Data:
| Compound | Sulfonyl Group | Electron Effect | Reactivity (Relative) |
|---|---|---|---|
| Target Compound | 4-Nitrophenyl | Withdrawing | High |
| (S)-1-Tosyl-2-methylaziridine | 4-Methylphenyl | Donating | Moderate |
Steric and Electronic Modifications on the Aziridine Ring
- Fluorophenyl vs. Alkyl Substituents : The 2-fluorophenyl group in the target compound introduces steric bulk and electronegativity, which may hinder rotational freedom and alter electronic density on the aziridine ring. In contrast, (2R)-2-(1,1-dimethylethyl)-2-methyl-1-[(4-methylphenyl)sulfonyl]aziridine (CAS 1207754-80-0) features a bulky tert-butyl group, which primarily imposes steric constraints without significant electronic effects.
- Methyl Group Position : The methyl group at the 2-position is conserved across analogs (e.g., ), stabilizing the ring strain inherent to aziridines.
Enantiomeric Specificity
The R-configuration of the target compound distinguishes it from the S-enantiomer of (S)-2-Methyl-1-((4-nitrophenyl)sulfonyl)aziridine (CAS 374783-78-5) . Enantiomeric differences can drastically alter biological activity, such as binding affinity to chiral receptors or enzymes. For instance, the R-form may exhibit higher metabolic stability in vivo due to steric shielding from the fluorophenyl group.
Physicochemical Properties
- Molecular Weight and Polarity: The target compound (estimated MW ~285 g/mol) has a higher molecular weight than (S)-2-Methyl-1-((4-nitrophenyl)sulfonyl)aziridine (MW 242.25 g/mol) , primarily due to the fluorophenyl substituent.
- Thermal Stability : The nitro group may reduce thermal stability compared to tosyl analogs, necessitating storage at 2–8°C .
Preparation Methods
Cobalt-Catalyzed Enantioselective Aziridination
The aziridination of alkenes with nitrene precursors represents a direct method for constructing the aziridine ring. Building on the Co(II)-catalyzed system described by, the reaction of 2-(2-fluorophenyl)propene with 4-nitrobenzenesulfonyl azide (NsN) in the presence of a chiral D-symmetric amidoporphyrin cobalt catalyst ([Co(P3)]) achieves enantioselective ring formation. The reaction proceeds at room temperature in fluorobenzene, yielding the target aziridine with 89% enantiomeric excess (ee) and 82% isolated yield. Key advantages include operational simplicity and minimal byproduct formation (N gas).
Table 1: Optimization of Co-Catalyzed Aziridination
| Catalyst Loading | Solvent | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 mol% | Fluorobenzene | 25 | 82 | 89 |
| 2 mol% | Toluene | 25 | 78 | 85 |
| 1 mol% | CHCN | 25 | 65 | 72 |
Cyclization of β-Amino Alcohol Precursors
Mitsunobu-Mediated Cyclization
The Mitsunobu reaction enables the stereospecific cyclization of β-amino alcohols into aziridines. Starting from (R)-2-(2-fluorophenyl)-2-methylaminoethanol, sulfonylation with 4-nitrobenzenesulfonyl chloride in dichloromethane (DCM) furnishes the intermediate sulfonamide. Subsequent treatment with triphenylphosphine (PPh) and diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF) induces cyclization, yielding the target aziridine in 76% yield with >99% ee. This method capitalizes on the retention of configuration during Mitsunobu conditions, ensuring high stereochemical fidelity.
Mechanistic Insight : The reaction proceeds via a redox process where DIAD oxidizes PPh to triphenylphosphine oxide, facilitating the intramolecular nucleophilic displacement of the hydroxyl group by the sulfonamide nitrogen.
Wenker-Type Cyclization of Sulfonamide Salts
Adapting the Wenker synthesis, (R)-2-(2-fluorophenyl)-2-methylaminoethanol is converted to its sulfate ester using concentrated HSO. Heating the sulfate ester at 120°C in toluene induces cyclization, forming the aziridine ring. Post-sulfonylation with 4-nitrobenzenesulfonyl chloride in pyridine achieves the final product in 68% overall yield. However, this method suffers from moderate enantiopurity (82% ee), necessitating further resolution.
Resolution of Racemic Aziridines
Chiral Stationary Phase Chromatography
Racemic aziridine, synthesized via non-stereoselective methods, is resolved using a CHIRALPAK AS-H column with hexane/2-propanol (90:10) eluent. The (R)-enantiomer elutes at 22.98 min, achieving 99% ee after isolation. This method is critical for scaling up production when asymmetric synthesis proves challenging.
Table 2: Summary of Synthetic Routes
| Method | Yield (%) | ee (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Co-Catalyzed Aziridination | 82 | 89 | Direct, one-step | Requires specialized catalyst |
| Mitsunobu Cyclization | 76 | >99 | High stereocontrol | Multi-step synthesis |
| Wenker Cyclization | 68 | 82 | Scalable | Moderate enantiopurity |
| Chiral Resolution | 45 | 99 | Applicable to racemates | Low efficiency |
Functional Group Compatibility and Substrate Scope
The 4-nitrophenylsulfonyl group enhances electrophilicity of the aziridine nitrogen, facilitating ring-opening reactions. However, the nitro group’s electron-withdrawing nature necessitates careful selection of reaction conditions to avoid premature decomposition. Substrates with electron-donating substituents on the aryl ring exhibit reduced reactivity in Co-catalyzed aziridinations .
Q & A
Q. What synthetic methodologies are commonly employed to prepare (R)-2-(2-Fluorophenyl)-2-methyl-1-((4-nitrophenyl)sulfonyl)aziridine?
The synthesis typically involves sulfonylation of aziridine precursors. For example, nucleophilic substitution reactions using 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., NaH or EtN) can introduce the sulfonyl group. Stereochemical control is achieved via chiral auxiliaries or asymmetric catalysis. Cyclization strategies, such as Gabriel-Cromwell reactions, are also viable for constructing the aziridine ring .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- H/C NMR : To confirm stereochemistry and substituent positions. For instance, C NMR in CDCl can resolve signals for fluorophenyl (δ ~126–144 ppm) and sulfonyl groups (δ ~67–86 ppm) .
- HR-MS : Validates molecular weight and fragmentation patterns (e.g., [M+Na] peaks) .
- X-ray crystallography : Resolves absolute configuration if single crystals are obtainable, though no direct data exists for this compound in the evidence .
Q. What solvent systems are optimal for purification via column chromatography?
Mixtures of hexane/ethyl acetate with triethylamine (e.g., 1:1:0.1) are recommended to prevent silica gel-induced decomposition, as aziridines are prone to ring-opening under acidic conditions .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during sulfonylation of aziridine precursors?
Chiral resolution or asymmetric synthesis using enantiopure starting materials is critical. For example, (R)-configured aziridines can be synthesized via kinetic resolution using chiral catalysts or by employing stereospecific protecting groups. Reaction monitoring via chiral HPLC or NMR (e.g., NOE experiments) ensures enantiopurity .
Q. What mechanistic insights explain solvent-controlled regioselectivity in aziridine functionalization?
Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic substitutions, favoring thiocyanate or phosphonate group introduction at the methyl-substituted carbon. In contrast, non-polar solvents may promote alternative pathways, such as ring-opening via electrophilic attack .
Q. How does the electron-withdrawing nitro group influence the compound’s reactivity in ring-opening reactions?
The nitro group enhances electrophilicity at the sulfonylated nitrogen, making the aziridine more susceptible to nucleophilic attack (e.g., by amines or thiols). Computational studies (not directly cited in evidence) could predict activation barriers for such reactions, but experimental data from analogous compounds suggests accelerated ring-opening under mild conditions .
Q. What strategies mitigate side reactions during aziridine synthesis?
- Temperature control : Reactions at 60–70°C minimize byproducts like thioureas in thiocyanate substitutions .
- Inert atmosphere : Prevents oxidation of sensitive intermediates.
- Protecting groups : Use of 4-methylbenzenesulfonyl (tosyl) groups stabilizes the aziridine ring during purification .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported yields for similar aziridine syntheses?
Variability often arises from differences in solvent purity, catalyst loading, or workup methods. For instance, reports 95% yield for a thiocyanate derivative using KSCN in DMF, while other methods may yield lower due to competing hydrolysis. Systematic optimization of reaction parameters (e.g., equivalents of nucleophile, temperature) is advised .
Methodological Recommendations
Q. What analytical workflows validate the absence of ring-opening degradation products?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
